molecular formula C14H15NO B14643796 2-Ethoxy-N-phenylaniline CAS No. 53950-72-4

2-Ethoxy-N-phenylaniline

Katalognummer: B14643796
CAS-Nummer: 53950-72-4
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: ONCNKJXWBPWDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the nitrogen atom of an aniline structure, which itself is a benzene ring with an amino group (-NH2) attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-phenylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol.

Another method involves the palladium-catalyzed amination of ethoxybenzene with aniline. This reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like triphenylphosphine, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, solvent-free conditions or the use of green solvents like water or ethanol are preferred to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Aniline derivatives

    Substitution: Halogenated, nitrated, or alkylated aniline derivatives

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-N-phenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aniline: The parent compound of 2-Ethoxy-N-phenylaniline, lacking the ethoxy group.

    N-Phenylaniline: Similar structure but without the ethoxy group.

    2-Methoxy-N-phenylaniline: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and can influence its reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

53950-72-4

Molekularformel

C14H15NO

Molekulargewicht

213.27 g/mol

IUPAC-Name

2-ethoxy-N-phenylaniline

InChI

InChI=1S/C14H15NO/c1-2-16-14-11-7-6-10-13(14)15-12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI-Schlüssel

ONCNKJXWBPWDMO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.